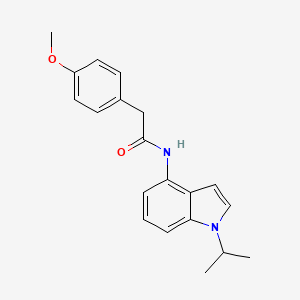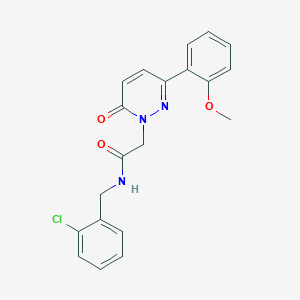
N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-MeO-PV8 , belongs to the class of synthetic cathinones. These compounds are structurally related to amphetamines and are often referred to as “bath salts.” 4-MeO-PV8 features an indole ring, a phenyl ring, and an acetamide functional group. It has gained attention due to its psychoactive properties and potential for abuse.
Preparation Methods
Synthetic Routes::
Synthesis via Mannich Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: 4-MeO-PV8 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction of the carbonyl group in the acetamide moiety may occur under specific conditions.
Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or alkylation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, iodine) or alkylating agents (e.g., alkyl halides).
- Oxidation may lead to hydroxylated or carboxylated derivatives.
- Reduction could yield the corresponding alcohol or amine.
- Substitution reactions result in halogenated or alkylated derivatives.
Scientific Research Applications
Neuropharmacology: Researchers study 4-MeO-PV8 to understand its effects on neurotransmitter systems, receptor binding, and neuronal activity.
Toxicology: Investigations focus on its toxicity profile, potential health risks, and adverse effects.
Forensic Analysis: 4-MeO-PV8 is encountered in forensic samples, and its detection aids in drug-related investigations.
Mechanism of Action
Serotonin Reuptake Inhibition: 4-MeO-PV8 likely inhibits serotonin reuptake transporters, leading to increased synaptic serotonin levels.
Dopamine Release: It may also enhance dopamine release, contributing to its stimulant effects.
Adrenergic Activity: Interaction with adrenergic receptors may play a role in its psychoactivity.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)22-12-11-17-18(5-4-6-19(17)22)21-20(23)13-15-7-9-16(24-3)10-8-15/h4-12,14H,13H2,1-3H3,(H,21,23) |
InChI Key |
VVAHCWHMDLFCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11143581.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11143588.png)
![5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143595.png)

![7-hydroxy-8-(1H-indol-2-yl)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11143615.png)
![6-(4-chlorophenyl)-2-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11143618.png)
![Methyl 4-[7-bromo-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11143629.png)
methanone](/img/structure/B11143634.png)
![methyl (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11143642.png)
![N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide](/img/structure/B11143650.png)
![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B11143652.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide](/img/structure/B11143667.png)
![2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11143672.png)
![7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11143676.png)
